N-(2,5-Difluorobenzyl)thietan-3-amine
Description
N-(2,5-Difluorobenzyl)thietan-3-amine is a fluorinated benzylamine derivative featuring a thietane ring (a four-membered sulfur-containing heterocycle) at the 3-position of the amine. The compound’s structure comprises a benzyl group substituted with fluorine atoms at the 2- and 5-positions, linked to a thietan-3-amine moiety.
Properties
Molecular Formula |
C10H11F2NS |
|---|---|
Molecular Weight |
215.26 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H11F2NS/c11-8-1-2-10(12)7(3-8)4-13-9-5-14-6-9/h1-3,9,13H,4-6H2 |
InChI Key |
QGSPXEDGHCYDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Difluorobenzyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable thietan-3-amine precursor with a 2,5-difluorobenzyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorobenzyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2,5-Difluorobenzyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-Difluorobenzyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features Influencing Properties:
Fluorine Substitution Pattern: 2,5-Difluoro vs. Para-fluoro (2,5-difluoro) substitution offers a balance of electronic effects (inductive withdrawal) without significant steric bulk . Non-Fluorinated Analogs: Removal of fluorine atoms increases amine basicity and reduces lipophilicity, which may diminish membrane permeability and metabolic stability .
Amine Group Variations: Thietan-3-amine vs. N-Methylamine: The thietane ring introduces ring strain and sulfur-mediated interactions (e.g., hydrogen bonding, hydrophobic effects).
Comparative Data Table
| Compound Name | Fluorine Substitution | Amine Group | Molecular Weight (g/mol) | logP (Predicted) | pKa (Predicted) | Notable Features |
|---|---|---|---|---|---|---|
| N-(2,5-Difluorobenzyl)thietan-3-amine | 2,5-difluoro | Thietan-3-amine | ~215.3 | 2.1–2.5 | ~7.5–8.0 | Rigid thietane ring; sulfur interactions |
| N-(2,5-Difluorobenzyl)-N-methylamine (SC-30218) | 2,5-difluoro | N-Methylamine | ~171.2 | 1.8–2.2 | ~8.5–9.0 | Flexible amine; lower steric hindrance |
| N-(2,6-Difluorobenzyl)-N-methylamine (SC-30219) | 2,6-difluoro | N-Methylamine | ~171.2 | 1.8–2.2 | ~8.5–9.0 | Ortho-fluoro steric effects |
| Benzylthietan-3-amine | None | Thietan-3-amine | ~167.3 | 1.5–1.9 | ~9.0–9.5 | Higher basicity; reduced lipophilicity |
Key Research Findings
- Fluorine Effects: The 2,5-difluoro substitution in the benzyl group lowers the amine’s pKa by ~1–1.5 units compared to non-fluorinated analogs, enhancing passive diffusion across biological membranes .
- Thietane vs. Methylamine : The thietane ring’s rigidity may improve receptor binding selectivity by pre-organizing the molecule into bioactive conformations. Sulfur’s polarizability could facilitate interactions with aromatic residues in enzyme active sites, a feature absent in N-methylamine analogs .
- Ortho-Fluoro Limitations : 2,6-Difluoro derivatives (e.g., SC-30219) exhibit reduced synthetic yields due to steric clashes during benzylation, highlighting the synthetic advantage of 2,5-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
